molecular formula C19H15FN2O2 B11067650 4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11067650
M. Wt: 322.3 g/mol
InChI Key: OFLGOKDDWQXXNP-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique structure that combines a fluorophenyl group with a dioxolo and benzodiazepine framework, making it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine typically involves the construction of the diazepine ring through functionalization of pyrrole derivatives. One common approach is the Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another method involves a Pd-catalyzed two-component C–H difluoroalkylation/cyclization cascade reaction between o-pyrroloanilines and ethyl 2-bromo-2,2-difluoroacetate . The Bischler–Napieralski reaction conditions can also be employed to form the diazepine core from corresponding amides .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, leading to neuroprotective effects . The compound can attenuate Ca2+ influx induced by NMDA in neuronal cells, thereby preventing excitotoxicity and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-fluorophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific combination of a fluorophenyl group with a dioxolo and benzodiazepine framework. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-13,15-dioxa-2,8-diazatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),3,5,10,12(16)-pentaene

InChI

InChI=1S/C19H15FN2O2/c20-14-5-3-12(4-6-14)19-15-2-1-7-22(15)16-9-18-17(23-11-24-18)8-13(16)10-21-19/h1-9,19,21H,10-11H2

InChI Key

OFLGOKDDWQXXNP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2N4C=CC=C4C(N1)C5=CC=C(C=C5)F)OCO3

Origin of Product

United States

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